2-(Isoquinolin-1-yl)cyclohexanone
Description
Cyclohexanone-based compounds are pivotal in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and stereochemical diversity. The target molecule features a cyclohexanone core substituted with an isoquinoline moiety, a heterocyclic aromatic system.
Properties
IUPAC Name |
2-isoquinolin-1-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-2,5-6,9-10,13H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPQKEWJYNTYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-1-yl)cyclohexanone typically involves the reaction of isoquinoline with cyclohexanone under specific conditions. One common method is the condensation reaction, where isoquinoline is reacted with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene . The reaction mixture is heated under reflux, and water is removed to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Isoquinolinyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isoquinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(1-Isoquinolinyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)cyclohexanone involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups: Alkenyl (e.g., 2-(1-Cyclohexenyl)cyclohexanone) and ketone substituents (e.g., 2-Isobutyrylcyclohexanone) enhance electrophilicity, favoring condensation reactions .
- Bioactivity: Aminoalkyl/aryl derivatives (e.g., 2-(ethylamino)-2-phenylcyclohexanone) are linked to forensic and pharmaceutical applications, likely due to their structural similarity to psychoactive compounds .
- Industrial Use: Isoprenoid-substituted derivatives (e.g., 2-Methyl-5-(1-methylethenyl)cyclohexanone) are utilized in fragrances, highlighting the role of stereochemistry in odor profiles .
Catalytic Performance in Condensation Reactions
Cyclohexanone derivatives are pivotal in self-condensation reactions, a process critical for synthesizing polymers and specialty chemicals. Comparative catalytic
Key Findings :
- HRF5015 Catalyst: Achieves near-perfect selectivity for 2-(1-Cyclohexenyl)cyclohexanone at lower temperatures, outperforming traditional catalysts like Mg-Al mixed oxides .
- Reaction Pathways: Acidic catalysts (e.g., Amberlyst 15) favor mono-condensation, while basic catalysts (e.g., Mg-Al oxides) promote di-condensation or polymerization .
Physical and Chemical Properties
Substituents significantly alter physical properties, impacting industrial applicability:
Notable Trends:
- Ketone vs. Acetal: Cyclohexanone diethyl acetal (Rhumytal) exhibits distinct odor profiles (rummy-tobacco notes) compared to ketones, emphasizing the role of functional groups in sensory properties .
- Heterocyclic Modifications: Triazole-substituted derivatives (e.g., 2-(Triazol-1-ylmethyl)cyclohexanone) show increased sensitivity to irritants, necessitating specialized storage .
Biological Activity
2-(Isoquinolin-1-yl)cyclohexanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of an isoquinoline moiety attached to a cyclohexanone ring. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with isoquinoline structures often exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be categorized as follows:
- Antimicrobial Activity : Preliminary studies suggest that isoquinoline derivatives may possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Isoquinoline-based compounds have shown promise in inhibiting cancer cell proliferation in various cancer types.
- Neurological Effects : Some isoquinoline derivatives are being investigated for their neuroprotective properties.
Antimicrobial Activity
A study focusing on isoquinoline derivatives demonstrated that certain compounds exhibited significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives was as low as 6.25 µM, indicating potent antimicrobial effects . Although specific data on this compound is limited, its structural similarity to active isoquinoline compounds suggests potential efficacy.
Anticancer Studies
Research has highlighted the anticancer potential of isoquinoline derivatives. For instance, a series of isoquinoline-based compounds were tested against various cancer cell lines, revealing that modifications to the isoquinoline structure could enhance cytotoxicity. While specific studies on this compound are scarce, the general trend indicates that such compounds can effectively target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of isoquinoline derivatives have shown that these compounds can modulate neurotransmitter systems and exhibit antioxidant activities. The implications for treating neurodegenerative diseases are significant, although direct evidence for this compound remains to be established.
Research Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
